

Application Notes and Protocols for Rhod-FF AM in Fluorescence Microscopy

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Compound of Interest

Compound Name: Rhod-FF AM

Cat. No.: B15553576

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Introduction

Rhod-FF AM is a fluorescent, acetoxymethyl (AM) ester dye with a low affinity for calcium (Ca^{2+}), making it an ideal probe for measuring high concentrations of intracellular calcium, particularly within mitochondria.[1][2] As a member of the rhodamine family of dyes, Rhod-FF is essentially non-fluorescent in the absence of Ca^{2+} and exhibits a significant increase in fluorescence intensity upon binding to Ca^{2+} , with no spectral shift.[3] Its AM ester form allows for passive diffusion across the cell membrane, where intracellular esterases cleave the AM group, trapping the active Rhod-FF probe inside the cell.[4] The net positive charge of Rhod-FF promotes its sequestration into mitochondria, driven by the mitochondrial membrane potential.[5][6] This mitochondrial localization, combined with its low Ca^{2+} affinity, makes **Rhod-FF AM** a valuable tool for investigating mitochondrial calcium dynamics in various cellular processes and for screening compounds that modulate mitochondrial function.[4][6]

Data Presentation

Physicochemical and Spectral Properties

Property	Value	Reference
Dissociation Constant (Kd) for Ca ²⁺	19 μ M	[1][2]
Excitation Wavelength (Max)	~552 nm	[1]
Emission Wavelength (Max)	~580 nm	[1]
Recommended Excitation Filter	TRITC filter set	[3]
Recommended Emission Filter	TRITC filter set	[3]
Solvent for Stock Solution	Anhydrous DMSO	[3]

Recommended Staining Parameters

Parameter	Recommendation	Reference
Stock Solution Concentration	2 to 5 mM	[3]
Working Solution Concentration	4 to 5 μ M	[3]
Incubation Time	30 to 60 minutes	[3]
Incubation Temperature	37 °C	[3]
Use of Pluronic® F-127	0.04% (optional, to aid solubilization)	[3]

Experimental Protocols

Reagent Preparation

- **Rhod-FF AM** Stock Solution (2-5 mM):
 - Bring the vial of **Rhod-FF AM** and anhydrous DMSO to room temperature before opening to prevent moisture condensation.

- Add the appropriate volume of anhydrous DMSO to the vial to achieve a stock solution concentration of 2 to 5 mM.
- Mix thoroughly by vortexing until the dye is completely dissolved.
- Aliquot the stock solution into smaller, single-use volumes and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.[\[3\]](#)
- Hanks' Balanced Salt Solution with 20 mM HEPES (HHBS):
 - Prepare HHBS according to standard laboratory protocols and adjust the pH to 7.4.
 - For experiments where serum in the culture medium may interfere with the stimulant, HHBS is recommended as the loading and imaging buffer.[\[7\]](#)
- **Rhod-FF AM** Working Solution (4-5 μ M):
 - On the day of the experiment, thaw an aliquot of the **Rhod-FF AM** stock solution to room temperature.
 - Dilute the stock solution in the desired buffer (e.g., HHBS or serum-free culture medium) to a final concentration of 4-5 μ M.[\[3\]](#)
 - Optional: To improve the aqueous solubility of **Rhod-FF AM**, Pluronic® F-127 can be added to the working solution at a final concentration of 0.04%.[\[3\]](#)

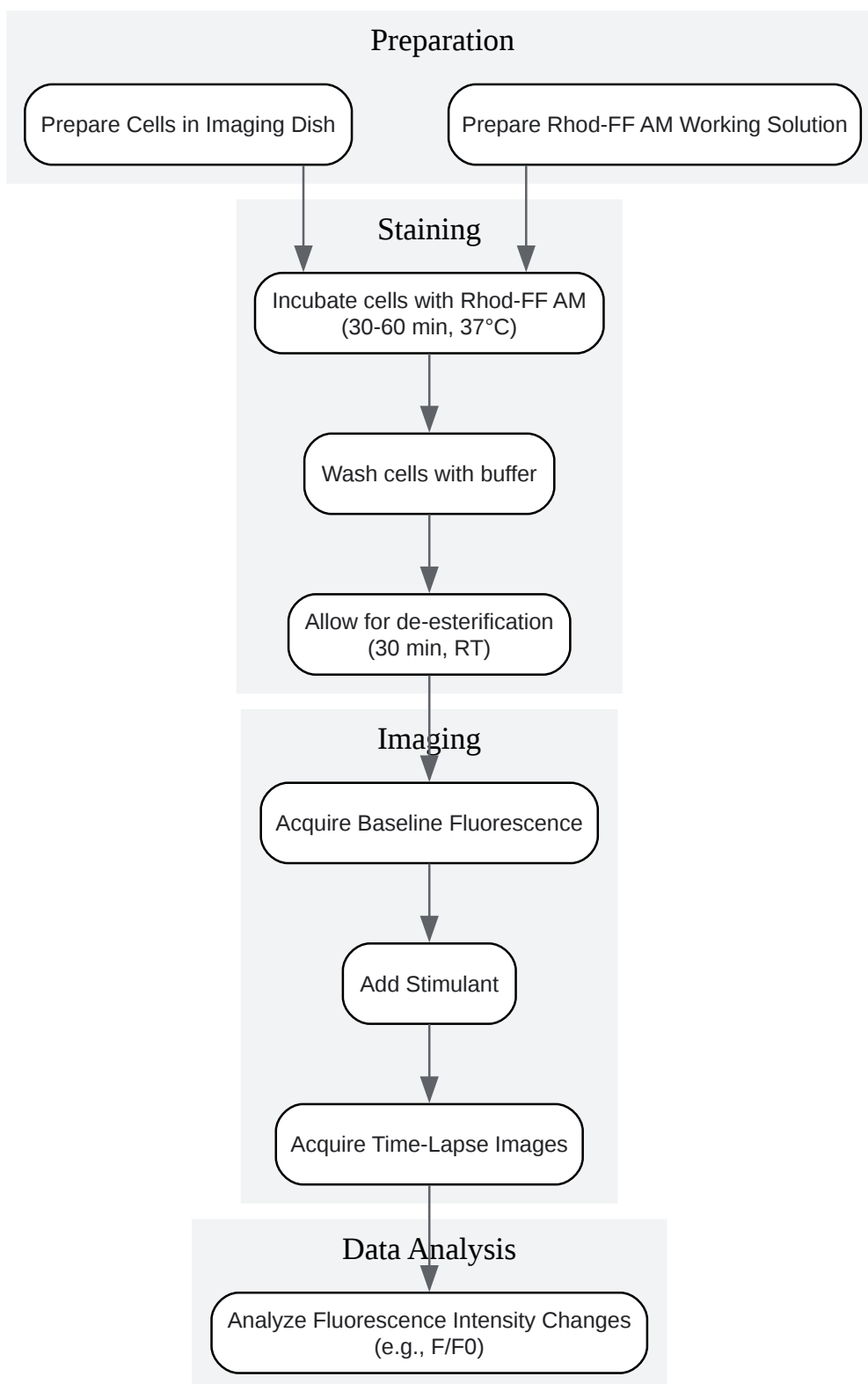
Cell Staining and Imaging

- Cell Preparation:
 - Plate cells on a suitable imaging vessel (e.g., glass-bottom dishes or black-wall/clear-bottom microplates) and culture overnight to allow for attachment and recovery.[\[3\]](#)
- Dye Loading:
 - Remove the culture medium from the cells.

- If the experimental compounds interfere with serum, wash the cells once with fresh HHBS before adding the dye-loading solution.[3]
- Add the **Rhod-FF AM** working solution to the cells.
- Incubate the cells for 30 to 60 minutes at 37°C in a cell culture incubator. For some cell lines, extending the incubation time may enhance the signal intensity.[3]
- Wash and De-esterification:
 - After incubation, remove the dye-loading solution and wash the cells twice with indicator-free buffer (e.g., HHBS).[8] This step is crucial to remove any dye that is nonspecifically associated with the cell surface.
 - Add fresh buffer to the cells and incubate for an additional 30 minutes at room temperature to allow for complete de-esterification of the intracellular **Rhod-FF AM**. [9]
- Fluorescence Microscopy:
 - Mount the imaging vessel onto the stage of a fluorescence microscope equipped with a TRITC filter set.[3]
 - Acquire baseline fluorescence images before adding the stimulant.
 - Add the desired stimulant and initiate time-lapse imaging to monitor the changes in Rhod-FF fluorescence.[3]
 - For quantitative analysis, it is recommended to normalize the fluorescence intensity (F) to the initial baseline fluorescence (F0) to represent the change in fluorescence (F/F0).

Visualizations

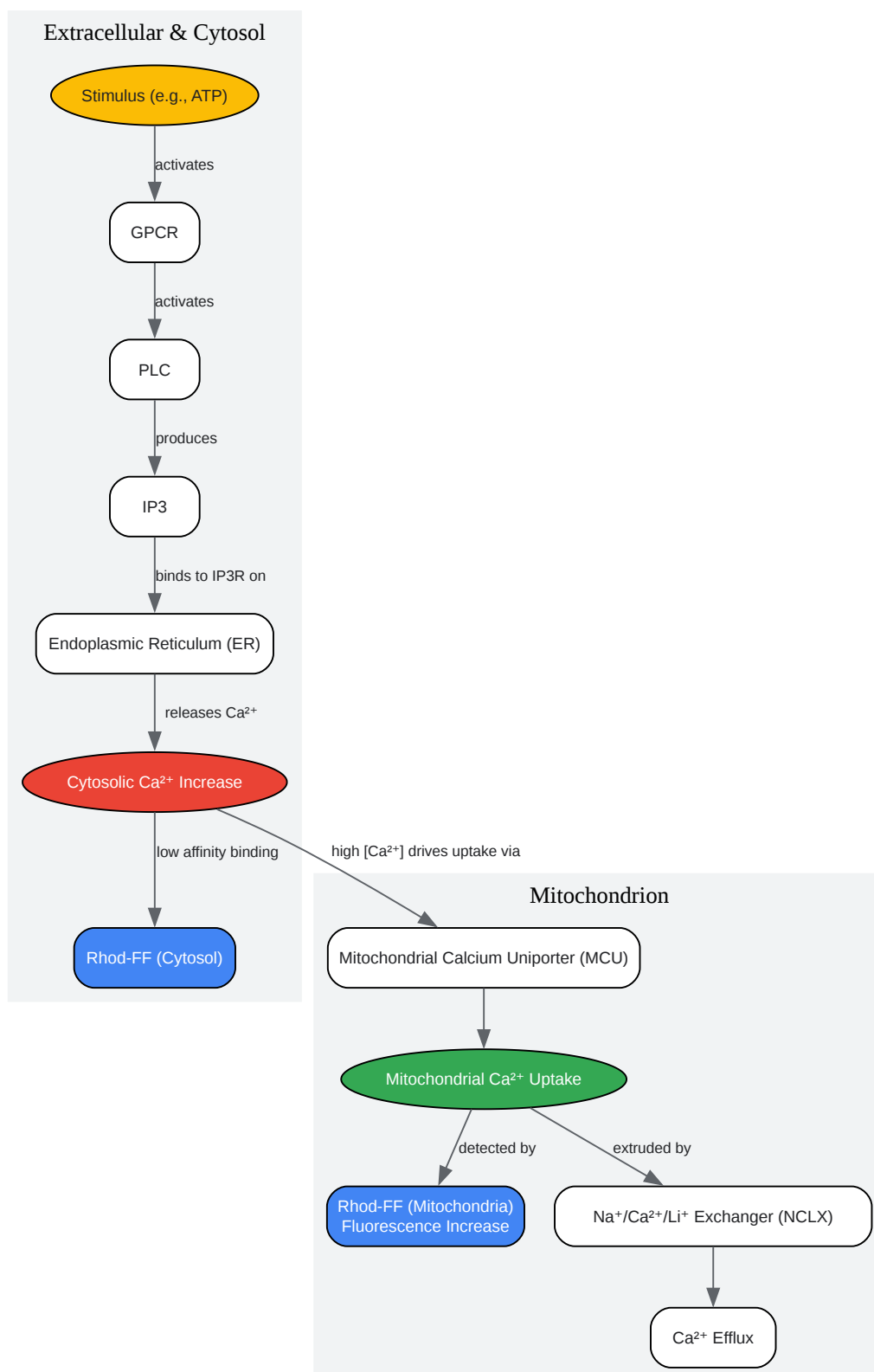
Experimental Workflow



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Caption: Experimental workflow for measuring intracellular calcium with **Rhod-FF AM**.

Mitochondrial Calcium Signaling Pathway



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Caption: Mitochondrial calcium uptake and signaling pathway.

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